molecular formula C16H21N3O4 B2747468 N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-53-9

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2747468
CAS No.: 868680-53-9
M. Wt: 319.361
InChI Key: ASVNPJDJQWJOPI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

Research has explored the chemoselective acetylation of aminophenols to synthesize intermediates for antimalarial drugs, employing immobilized lipase for the reaction. This process emphasizes the importance of selecting appropriate acyl donors and optimizing reaction conditions for efficient synthesis, offering insights into methods potentially applicable to the synthesis of N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (Magadum & Yadav, 2018).

Crystal Structure Analysis

Studies on amide derivatives have revealed different spatial orientations and their impact on anion coordination, providing insights into molecular structures and interactions. Such analyses contribute to understanding the structural properties of complex organic compounds, which could be relevant to this compound's research applications (Kalita & Baruah, 2010).

Biological Activity Studies

The synthesis and molecular docking analysis of certain amide compounds have shown potential anticancer activity, highlighting the process of identifying and synthesizing novel compounds with biological relevance. These findings underscore the significance of synthetic and computational approaches in drug discovery and the development of therapeutics, which may extend to the exploration of this compound (Sharma et al., 2018).

Enzyme Inhibitory Activities

Research on the synthesis of protein tyrosine phosphatase 1B inhibitors involves the evaluation of acetamide derivatives for their inhibitory activity, correlating well with docking studies and in vivo screening. This approach to investigating enzyme inhibitors can be crucial for understanding the biological interactions and potential therapeutic uses of compounds like this compound (Saxena et al., 2009).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-3-18-9-10-19(16(22)15(18)21)11-14(20)17-12-5-7-13(8-6-12)23-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVNPJDJQWJOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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